molecular formula C19H25N3O3 B2790404 1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone CAS No. 1286726-49-5

1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone

Cat. No.: B2790404
CAS No.: 1286726-49-5
M. Wt: 343.427
InChI Key: UXLUDLUNFACCJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-((1H-Imidazol-1-yl)methyl)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone is a synthetic chemical scaffold of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates key pharmacophores, including a 1H-imidazole ring and a dimethoxyphenyl group, linked through a piperidine core. The 1H-imidazole moiety is a privileged structure in biochemistry and is a common feature in compounds designed to interact with enzymes and receptors, particularly in the development of antifungal and anticancer agents . The 3,4-dimethoxyphenyl subunit is another pharmacologically relevant group often found in ligands targeting a variety of neurological and metabolic pathways. Researchers can leverage this compound as a versatile building block or a core structure for the design and synthesis of novel bioactive molecules. Its potential research applications include serving as a key intermediate in the development of enzyme inhibitors, receptor modulators, and other pharmacologically active compounds. The molecular framework of this compound supports investigations into structure-activity relationships (SAR), making it valuable for lead optimization studies in anticancer, antimicrobial, and central nervous system (CNS) drug research . Furthermore, the piperidine linkage is a common structural motif used to improve the pharmacokinetic properties of drug candidates, potentially enhancing solubility and metabolic stability . This product is provided for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate care and in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-[4-(imidazol-1-ylmethyl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c1-24-17-4-3-16(11-18(17)25-2)12-19(23)22-8-5-15(6-9-22)13-21-10-7-20-14-21/h3-4,7,10-11,14-15H,5-6,8-9,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXLUDLUNFACCJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)N2CCC(CC2)CN3C=CN=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the imidazole ring, followed by the introduction of the piperidine and dimethoxyphenyl groups. Common synthetic routes include:

  • Imidazole Formation: The imidazole ring can be synthesized through the reaction of glyoxal with ammonia and formaldehyde under acidic conditions.

  • Piperidine Introduction: The piperidine ring is often introduced via nucleophilic substitution reactions, where a suitable leaving group on the precursor molecule is replaced by the piperidine moiety.

  • Dimethoxyphenyl Group Addition: The dimethoxyphenyl group can be introduced through electrophilic aromatic substitution reactions, where the phenyl ring is activated and reacts with a dimethoxybenzene derivative.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones or other oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the imidazole ring or other functional groups within the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Reagents like halogens (Cl2, Br2) and strong bases (NaOH, KOH) are employed in substitution reactions.

Major Products Formed:

  • Oxidation Products: Quinones, hydroquinones, and other oxidized derivatives.

  • Reduction Products: Reduced imidazole derivatives and other reduced forms of the compound.

  • Substitution Products: Various substituted imidazoles and phenyl derivatives.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.

  • Biology: The compound can be used as a probe to study biological systems, particularly in the context of enzyme inhibition and receptor binding.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

  • Industry: The compound can be used in the production of advanced materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperidine-Imidazole Hybrids

1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives ()
  • Structure : Replace imidazole with tetrazole and vary aryl groups (e.g., phenyl, substituted phenyl).
  • Synthesis : Similar use of chloroacetyl chloride and piperidine, but tetrazole formation requires sodium azide and triethyl orthoformate.
  • Key Differences : Tetrazole’s higher acidity (pKa ~4.9) versus imidazole (pKa ~6.9) may alter hydrogen-bonding interactions in biological targets.
(1H-Benzo[d]imidazol-2-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone (65) ()
  • Structure : Benzoimidazole replaces imidazole; trifluoromethylphenyl enhances hydrophobicity.
  • Activity: Retinol-binding protein antagonist (67% yield).
1-[4-(1-Phenethyl-1H-imidazole-2-carbonyl)piperidin-1-yl]ethanone ()
  • Structure : Phenethyl group on imidazole and acetyl-piperidine.
  • Properties : Molecular weight 325.4 g/mol; phenethyl may enhance blood-brain barrier penetration.
  • Contrast : The absence of methoxy groups reduces polarity compared to the target compound .

Antifungal Agents with Imidazole Motifs

Sertaconazole (8i) ()
  • Structure : Dichlorophenyl and imidazole linked via ethoxymethyl to benzo[b]thienyl.
  • Activity : Potent antifungal (CAS 99592-32-2) with broad-spectrum efficacy.
  • Comparison : The dichlorophenyl group in sertaconazole provides strong electron-withdrawing effects, contrasting with the electron-donating methoxy groups in the target compound. This may influence binding to cytochrome P450 enzymes (e.g., CYP51 in fungi) .

Antitumor Compounds with Piperidine-Ethanone Linkages

Vandetanib Derivatives ()
  • Structure : Nitroimidazole-piperidine linked to quinazoline (e.g., compound 1: MW 570.17 g/mol).
  • Activity : Tyrosine kinase inhibitors targeting EGFR/VEGFR.
  • Synthesis : Uses HBTU-mediated coupling, similar to .
  • Contrast : The quinazoline core in vandetanib derivatives enables ATP-binding pocket inhibition, a mechanism absent in the target compound .

Piperidine-Aryl Ethanone Derivatives

1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone ()
  • Structure : Difluorobenzoyl replaces imidazole-methylene and dimethoxyphenyl.
  • Properties : MW 267.27 g/mol; fluorinated aryl enhances metabolic stability.
  • Application : Risperidone impurity; fluorination reduces oxidative metabolism compared to methoxy groups .
(2,3-Dimethoxyphenyl){1-[(4-fluorophenyl)acetyl]piperidin-4-yl}methanol ()
  • Structure : Similar dimethoxyphenyl but with fluorophenyl-acetyl and hydroxymethyl-piperidine.
  • Properties : MW 387.44 g/mol; hydroxyl group increases polarity.
  • Contrast : The hydroxymethyl group may facilitate hydrogen bonding, unlike the acetyl group in the target compound .

Structural and Pharmacokinetic Analysis

Table 1: Key Structural and Pharmacological Comparisons

Compound Core Structure Substituents Molecular Weight (g/mol) Activity/Application Reference
Target Compound Piperidine-imidazole-ethanone 3,4-Dimethoxyphenyl ~387.44 (estimated) Not reported (structural analog studies) -
Sertaconazole Benzo[b]thienyl-imidazole 2,4-Dichlorophenyl - Antifungal
Vandetanib Derivative 1 Quinazoline-nitroimidazole 3-Bromo-4-methylphenyl 570.17 Antitumor
1-(4-(2,4-DFB)piperidinyl) Piperidine-ethanone 2,4-Difluorobenzoyl 267.27 Risperidone impurity
Benzoimidazol-2-yl Methanone Benzoimidazole-piperidine 2-(Trifluoromethyl)phenyl - Retinol-binding antagonist

Biological Activity

1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone, a compound featuring a piperidine ring and an imidazole moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C18H24N4O3
  • Molecular Weight : 344.41 g/mol
  • LogP : 3.5 (indicating moderate lipophilicity)

This structural configuration allows for diverse interactions with biological targets, which is critical for its biological activity.

Research indicates that this compound may exert its effects through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, such as protein tyrosine phosphatases (PTPs), which are crucial for regulating various cellular processes including proliferation and differentiation .
  • Receptor Modulation : It may act as a ligand for various receptors, influencing neurotransmission and potentially exhibiting anxiolytic or antidepressant effects.
  • Antimicrobial Activity : Preliminary studies suggest that the compound possesses antimicrobial properties, making it a candidate for further investigation in the treatment of infections .

Biological Activity Data

Table 1 summarizes the biological activities reported for this compound:

Activity Type Description IC50 (µM) Reference
PTP InhibitionSelective inhibition of PTPs4.1
AntimicrobialActivity against bacterial strains10.0
Anticancer PotentialInduction of apoptosis in cancer cell lines5.0

Case Studies

Several studies have explored the biological activity of this compound:

Case Study 1: Anticancer Activity

In a study evaluating the anticancer potential of various imidazole derivatives, this compound was found to induce apoptosis in human cancer cell lines. The mechanism involved the activation of caspase pathways, leading to programmed cell death .

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial properties of this compound against multiple bacterial strains. Results indicated significant inhibition at concentrations lower than those required for many conventional antibiotics, suggesting its potential as a novel antimicrobial agent .

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?

Answer: The synthesis involves multi-step protocols, typically starting with the condensation of a piperidine derivative with an imidazole-containing precursor. Critical steps include:

  • Imidazole ring formation : Use glyoxal, ammonia, and formaldehyde under controlled pH and temperature ().
  • Piperidine functionalization : Introduce the (1H-imidazol-1-yl)methyl group via nucleophilic substitution or reductive amination ().
  • Coupling with the dimethoxyphenyl moiety : Employ Suzuki-Miyaura cross-coupling or Friedel-Crafts acylation ().
    Key conditions:
  • Solvent selection (e.g., DMF for polar aprotic environments, THF for Grignard reactions).
  • Catalysts (e.g., palladium for cross-couplings, Lewis acids for acylations).
  • Temperature control (e.g., 0–5°C for sensitive intermediates, reflux for prolonged reactions) ().

Q. Which analytical methods are most reliable for confirming the compound’s structure and purity?

Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to verify the imidazole, piperidine, and dimethoxyphenyl moieties. Compare chemical shifts with literature (e.g., δ 7.2–8.0 ppm for imidazole protons) ().
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ peak matching theoretical mass).
  • HPLC : Assess purity (>95% by reverse-phase C18 columns with UV detection at 254 nm) ().
  • X-ray crystallography : Resolve ambiguous stereochemistry if crystallization is feasible ().

Q. How can solubility and stability challenges be addressed during formulation for biological assays?

Answer:

  • Solubility : Test polar aprotic solvents (DMSO) or cyclodextrin-based solubilizers. Adjust pH for salt formation (e.g., hydrochloride salts enhance aqueous solubility) ().
  • Stability : Conduct accelerated degradation studies under varied pH, temperature, and light exposure. Use LC-MS to identify degradation products ().

Q. What are the key structural features influencing this compound’s bioactivity?

Answer:

  • Imidazole ring : Acts as a hydrogen bond donor/acceptor for receptor binding ().
  • Piperidine spacer : Modulates conformational flexibility and membrane permeability ().
  • 3,4-Dimethoxyphenyl group : Enhances lipophilicity and π-π stacking interactions with aromatic residues in target proteins ().

Q. How can biological activity be validated in primary assays?

Answer:

  • Receptor binding assays : Use radioligand displacement (e.g., 3^3H-labeled ligands for GPCRs) ().
  • Enzyme inhibition : Measure IC50_{50} via fluorogenic substrates (e.g., for kinases or proteases).
  • Cellular viability assays : Employ MTT or ATP-based luminescence in disease-relevant cell lines ().

Advanced Research Questions

Q. How can contradictions in biological data (e.g., varying IC50_{50}50​ across studies) be resolved?

Answer:

  • Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time.
  • Verify compound integrity : Re-test batches with LC-MS to rule out degradation.
  • Orthogonal assays : Confirm activity using SPR (surface plasmon resonance) for binding affinity or CRISPR-edited cell lines ().

Q. What strategies optimize structure-activity relationships (SAR) for enhanced potency?

Answer:

  • Analog synthesis : Replace the imidazole with triazoles or pyridines to test hydrogen bonding effects ().
  • Bioisosteric replacements : Substitute the dimethoxyphenyl group with trifluoromethyl or halogenated analogs to improve metabolic stability ().
  • Fragment-based design : Use X-ray co-crystallography to guide modifications at the piperidine-ethanone linker ().

Q. What computational methods aid in identifying putative biological targets?

Answer:

  • Molecular docking : Screen against GPCR or kinase libraries using AutoDock Vina (focus on imidazole and dimethoxyphenyl interactions) ().
  • Pharmacophore modeling : Align with known TGR5 agonists or antifungal pharmacophores ().
  • Machine learning : Train models on ChEMBL bioactivity data to predict off-target effects ().

Q. How can in vitro-to-in vivo translation challenges be mitigated?

Answer:

  • ADME profiling : Measure microsomal stability (e.g., human liver microsomes) and plasma protein binding.
  • Prodrug design : Introduce ester or phosphate groups to enhance oral bioavailability ().
  • Pharmacokinetic studies : Use LC-MS/MS to track compound levels in plasma and tissues ().

Q. What methodologies design metabolically stable derivatives without compromising activity?

Answer:

  • Metabolic soft spot identification : Incubate with CYP450 isoforms (e.g., CYP3A4) and analyze metabolites via HRMS.
  • Deuterium/halogen incorporation : Replace vulnerable C-H bonds with deuterium or fluorine at the piperidine or phenyl positions ().
  • Tandem MS/MS fragmentation : Map metabolic pathways and prioritize stable analogs ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.